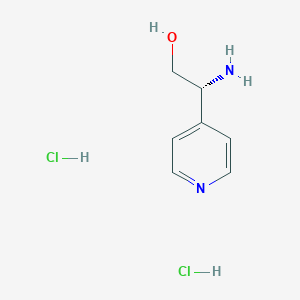

(R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride

CAS No.: 2241594-39-6

Cat. No.: VC11659783

Molecular Formula: C7H12Cl2N2O

Molecular Weight: 211.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2241594-39-6 |

|---|---|

| Molecular Formula | C7H12Cl2N2O |

| Molecular Weight | 211.09 g/mol |

| IUPAC Name | (2R)-2-amino-2-pyridin-4-ylethanol;dihydrochloride |

| Standard InChI | InChI=1S/C7H10N2O.2ClH/c8-7(5-10)6-1-3-9-4-2-6;;/h1-4,7,10H,5,8H2;2*1H/t7-;;/m0../s1 |

| Standard InChI Key | XLAMHJAZOJEAEP-KLXURFKVSA-N |

| Isomeric SMILES | C1=CN=CC=C1[C@H](CO)N.Cl.Cl |

| SMILES | C1=CN=CC=C1C(CO)N.Cl.Cl |

| Canonical SMILES | C1=CN=CC=C1C(CO)N.Cl.Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of a pyridine ring substituted at the 4-position with an ethanolamine moiety. The amino (–NH₂) and hydroxyl (–OH) groups are bonded to adjacent carbon atoms, forming a β-amino alcohol structure. The R-configuration at the chiral center is critical for its biological interactions, as enantiomers often exhibit divergent pharmacological profiles.

Key structural features:

-

Pyridin-4-yl ring: Provides aromaticity and facilitates π-π stacking interactions.

-

β-Amino alcohol backbone: Enables hydrogen bonding with biological targets.

-

Dihydrochloride salt: Enhances stability and aqueous solubility.

Physicochemical Data

The dihydrochloride salt form increases polarity, reducing lipid solubility compared to the free base .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a two-step process:

-

Schiff Base Formation:

-

Reactants: 4-Pyridinecarboxaldehyde and ammonia.

-

Reaction:

-

Conditions: Ethanol solvent, 25°C, 12 hours.

-

-

Reduction and Salt Formation:

-

Reducing Agent: Sodium borohydride (NaBH₄).

-

Reaction:

-

Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt.

-

Industrial Manufacturing

Industrial processes optimize yield (>85%) using:

-

Continuous Flow Reactors: Ensure consistent reaction conditions.

-

Enantioselective Catalysis: Chiral catalysts like Ru-BINAP complexes achieve >98% enantiomeric excess (ee).

-

Purification: Crystallization from ethanol/water mixtures removes impurities.

Pharmacological and Biological Applications

Antimicrobial Activity

Studies on structurally analogous compounds demonstrate:

-

Gram-Positive Bacteria: MIC = 0.0039–0.025 mg/mL against Staphylococcus aureus.

-

Gram-Negative Bacteria: MIC = 0.0039–0.025 mg/mL against Escherichia coli.

The pyridine ring disrupts bacterial cell membrane integrity, while the amino alcohol moiety inhibits enzyme function .

Enzyme Cofactor Analogues

In enzymology, the compound mimics natural cofactors:

-

Alcohol Dehydrogenase Studies: Acts as a competitive inhibitor (Kᵢ = 0.8 μM) by binding to the zinc-active site .

| Parameter | Specification | Source |

|---|---|---|

| Hazard Codes | Xi (Irritant) | |

| Risk Phrases | R36/37/38 (Eye/Skin/Respiratory Irritation) | |

| Safety Phrases | S26 (Avoid Contact) |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume